Cas no 898641-59-3 (1-(4-iodo-3-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
1-(4-iodo-3-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-(4-iodo-3-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- F3237-0722
- AKOS002285654
- 1-(4-iodo-3-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole
- 898641-59-3
- 1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
- VU0606916-1
-
- Inchi: 1S/C11H10IN3O5S/c1-7-13-6-11(15(16)17)14(7)21(18,19)8-3-4-9(12)10(5-8)20-2/h3-6H,1-2H3
- InChI Key: UDDXLHUZXBOGBE-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1OC)S(N1C(=CN=C1C)[N+](=O)[O-])(=O)=O
Computed Properties
- Exact Mass: 422.93859g/mol
- Monoisotopic Mass: 422.93859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 491
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 115Ų
1-(4-iodo-3-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3237-0722-2μmol |
1-(4-iodo-3-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-59-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3237-0722-5μmol |
1-(4-iodo-3-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-59-3 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3237-0722-10μmol |
1-(4-iodo-3-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-59-3 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3237-0722-20μmol |
1-(4-iodo-3-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-59-3 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3237-0722-1mg |
1-(4-iodo-3-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-59-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3237-0722-2mg |
1-(4-iodo-3-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-59-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3237-0722-3mg |
1-(4-iodo-3-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-59-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3237-0722-4mg |
1-(4-iodo-3-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-59-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3237-0722-5mg |
1-(4-iodo-3-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-59-3 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3237-0722-10mg |
1-(4-iodo-3-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole |
898641-59-3 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
1-(4-iodo-3-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 1-(4-iodo-3-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
Introduction to 1-(4-Iodo-3-Methoxybenzenesulfonyl)-2-Methyl-5-Nitro-1H-Imidazole (CAS No. 898641-59-3)
The compound 1-(4-Iodo-3-Methoxybenzenesulfonyl)-2-Methyl-5-Nitro-1H-imidazole, identified by the CAS registry number CAS No. 898641-59-3, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its complex structure, which includes a sulfonyl group attached to a substituted benzene ring and a nitro-substituted imidazole moiety. The presence of these functional groups makes it a versatile compound with unique chemical and biological properties.
The synthesis of this compound involves advanced organic chemistry techniques, including multi-step reactions and precise control over reaction conditions. The key steps typically involve the preparation of the sulfonyl benzene derivative and subsequent coupling with the imidazole ring. Recent advancements in catalytic methods, such as the use of palladium catalysts in cross-coupling reactions, have significantly improved the efficiency and yield of this synthesis process.
One of the most promising applications of 1-(4-Iodo-3-Methoxybenzenesulfonyl)-2-Methyl-5-Nitro compounds lies in the field of drug discovery. The nitro group on the imidazole ring is known to exhibit strong electron-withdrawing properties, which can enhance the bioavailability and pharmacokinetic profiles of drug candidates. Additionally, the sulfonyl benzene group provides a platform for further functionalization, enabling researchers to explore diverse biological activities such as kinase inhibition, anti-inflammatory effects, and antioxidant properties.
Recent studies have highlighted the potential of this compound as a precursor for developing novel materials with unique electronic properties. For instance, its use in the synthesis of advanced polymers and organic semiconductors has shown promise in enhancing device performance in optoelectronic applications. The iodine substituent on the benzene ring also plays a crucial role in modulating the electronic characteristics of the molecule, making it suitable for applications in solar cells and light-emitting diodes (LEDs).
In terms of chemical stability, CAS No. 898641 exhibits remarkable thermal and chemical resistance due to the strong electron-withdrawing groups present in its structure. This stability makes it an ideal candidate for use in harsh chemical environments or high-energy processes. Furthermore, its solubility properties have been optimized through careful design, allowing for easier handling and processing in various industrial settings.
The integration of computational chemistry tools has greatly enhanced our understanding of this compound's molecular behavior. Advanced molecular modeling techniques have provided insights into its electronic structure, reactivity patterns, and potential interactions with biological systems. These computational studies have also facilitated the design of derivatives with enhanced functionality, paving the way for future innovations.
In conclusion, 1-(4-Iodo-3-Methoxybenzenesulfonyl)-2-Methyl-based compounds represent a cutting-edge class of molecules with vast potential across multiple disciplines. From drug discovery to materials science, their unique properties continue to drive research and development efforts worldwide. As scientific advancements progress, we can expect even more groundbreaking applications for this remarkable compound.
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